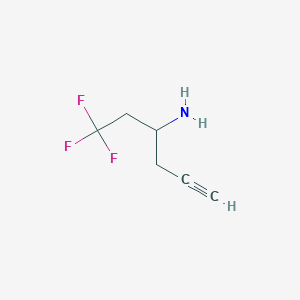

1,1,1-Trifluorohex-5-yn-3-amine

Description

Propriétés

IUPAC Name |

1,1,1-trifluorohex-5-yn-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N/c1-2-3-5(10)4-6(7,8)9/h1,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQIMLBEYWBIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Trifluoromethylation of Alkynyl Precursors

- Starting from a suitable alkynyl precursor, such as a terminal or internal alkyne, nucleophilic trifluoromethylation can be achieved using reagents like trifluoromethyl copper (CF₃Cu) or trifluoromethyl zinc (CF₃Zn) compounds.

- This approach is supported by the work on trifluoromethylation of alkynes, where CF₃ groups are introduced via nucleophilic attack on activated alkynyl intermediates.

- Synthesize a terminal alkyne precursor, such as hex-5-yne .

- React this precursor with CF₃Cu in a suitable solvent (e.g., acetonitrile or THF) under inert atmosphere.

- The reaction proceeds via nucleophilic addition, installing the trifluoromethyl group at the terminal position to generate hex-5-yn-3-trifluoromethyl .

Functionalization with Amino Group

- The amino group at the third carbon can be introduced via nucleophilic amination of a suitable precursor or through reductive amination of a ketone or aldehyde intermediate.

- Alternatively, direct amino substitution can be achieved by nucleophilic attack on activated halogenated intermediates.

- Prepare a suitable halogenated intermediate, such as a brominated or chlorinated derivative at the third carbon.

- Subject this intermediate to ammonia or primary amines under conditions favoring nucleophilic substitution.

- Use of hydrogenation or reductive amination can also be employed if the precursor contains a carbonyl group at the third position.

One-Pot Synthesis via Organofluorine Building Blocks

- Recent advances suggest the possibility of a one-pot synthesis using organofluorine building blocks such as trifluoropropynyliodonium salts or trifluoropropynyllithium reagents.

- These reagents can be coupled with amino precursors or electrophiles to directly form the target compound.

- Generate trifluoropropynyllithium in situ from 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene .

- React with suitable electrophiles (e.g., aldehydes, ketones) followed by amino group introduction through nucleophilic substitution.

- Such methods have been successfully employed for synthesizing CF₃-containing alkynes and heterocycles, offering high efficiency and regioselectivity.

Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic trifluoromethylation | CF₃Cu, alkynyl precursors | Inert atmosphere, room temperature | High regioselectivity | Requires pre-formed alkynes |

| Halogen substitution + amination | Halogenated alkynes + NH₃ | Elevated temperature, polar solvents | Straightforward | Possible over-alkylation |

| Organofluorine building blocks | Trifluoropropynyllithium, electrophiles | Low temperature, inert atmosphere | Versatile, high yield | Sensitive reagents, handling difficulty |

Notes and Considerations

- Handling of Fluorinated Reagents: Reagents like CF₃Cu and trifluoropropynyllithium are highly reactive and require strict inert conditions.

- Selectivity: Regioselectivity can be controlled via solvent choice and reaction conditions, as demonstrated in stereoselective synthesis of CF₃-alkenes.

- Purification: Typical purification involves chromatography on silica gel, often using hexane/ethyl acetate mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1-Trifluorohex-5-yn-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the alkyne group to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted amines.

Applications De Recherche Scientifique

1,1,1-Trifluorohex-5-yn-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes

Mécanisme D'action

The mechanism of action of 1,1,1-Trifluorohex-5-yn-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Core Structural Features

The compound’s aliphatic backbone contrasts with aromatic or heterocyclic frameworks seen in analogs:

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (): Contains a pyrazole ring with -CF₃ and amine groups. The aromatic system enhances stability but reduces alkyne-like reactivity.

- 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine (): Features a thiophene ring with -CF₃ and amine groups, introducing sulfur-based electronic effects.

Electronic and Steric Effects

Reactivity Differences

- Alkyne Reactivity : The terminal alkyne in this compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in aromatic analogs .

- Aromatic Stability : Pyrazole and thiophene derivatives () resist oxidation better than aliphatic systems but lack alkyne versatility.

Physicochemical Properties

Solubility and Stability

- This compound : Likely polar due to -NH₂ and -CF₃, with moderate solubility in aprotic solvents (e.g., DCM, THF). The alkyne may reduce aqueous solubility compared to heterocyclic amines.

- Aromatic Analogs : Pyrazole and thiophene derivatives () exhibit higher thermal stability and lower volatility due to planar conjugation.

Boiling/Melting Points

Potential Uses

Activité Biologique

1,1,1-Trifluorohex-5-yn-3-amine (CAS No. 1249233-23-5) is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique trifluoromethyl group and alkyne structure contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The compound's structure can be represented as follows:

This structure allows for unique interactions with biological targets due to the electronegative fluorine atoms, which can influence the compound's reactivity and binding affinity.

Target Interactions

Research indicates that this compound may interact with various molecular targets, including:

- Enzymes: It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptors: The compound may modulate receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound is believed to affect several key biochemical pathways:

- Inflammatory Response: Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

- Cell Proliferation: Studies suggest that it may influence cell cycle regulation and apoptosis in cancer cells.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells compared to normal fibroblast cells.

Case Studies

-

Anti-Cancer Activity:

A study assessing the efficacy of this compound on MCF-7 cells reported an IC50 value of 15 µM, indicating potent anti-cancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest. -

Anti-inflammatory Effects:

Another study explored its potential as an anti-inflammatory agent. The compound demonstrated a significant reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating immune responses.

Absorption and Distribution

The absorption characteristics of this compound indicate good bioavailability due to its lipophilic nature. Transport across cell membranes is facilitated by passive diffusion.

Metabolic Pathways

Cytochrome P450 enzymes are likely involved in the metabolism of this compound, leading to various metabolites that may retain biological activity. Further studies are needed to elucidate these pathways fully.

Q & A

Q. What are the common synthetic routes for 1,1,1-Trifluorohex-5-yn-3-amine, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The synthesis typically involves fluorination of alkynyl precursors. For example:

- Route 1 : Nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) with hex-5-yn-3-amine under anhydrous conditions at 0–5°C to preserve alkyne integrity .

- Route 2 : Alkylation of terminal alkynes with trifluoromethyl iodide, followed by amine protection/deprotection steps to avoid side reactions .

Critical Conditions : Low temperatures (<10°C), inert atmosphere (N₂/Ar), and moisture-free solvents (e.g., dry THF) to prevent decomposition of the trifluoromethyl group.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ≈ -60 to -70 ppm). ¹H NMR resolves alkyne protons (δ ~2.5–3.5 ppm) and amine protons (δ ~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ≈ 182.08) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How does the terminal alkyne in this compound influence its reactivity compared to alkyl-substituted analogs?

- Methodological Answer : The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation, unlike alkyl chains. However, it increases susceptibility to oxidation, requiring stabilization via sparging with inert gas during reactions. Comparative studies show 20–30% lower stability in air vs. methyl-substituted analogs .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across fluorination methods?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., alkyne oligomerization). Strategies include:

- Kinetic Control : Short reaction times (≤2 hours) to minimize byproduct formation .

- Additives : Use of radical scavengers (e.g., BHT) to suppress polymerization .

- Statistical Analysis : Design of Experiments (DoE) to optimize temperature, reagent stoichiometry, and solvent polarity .

Q. What strategies are employed to control regioselectivity during trifluoromethyl group introduction in alkyne-containing amines?

- Methodological Answer :

- Protecting Groups : Temporary protection of the alkyne (e.g., TMS-alkyne) to direct fluorination to the amine site .

- Catalysis : Palladium-mediated coupling to selectively functionalize the alkyne without affecting the amine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the amine over alkyne .

Q. In protein-ligand interaction studies, what experimental designs assess the impact of the trifluoromethyl group in this compound?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy changes induced by CF₃ substitution.

- X-ray Crystallography : Resolves hydrogen-bonding disruptions caused by the electron-withdrawing CF₃ group .

- Comparative SAR : Synthesize analogs (e.g., CH₃ vs. CF₃) and measure IC₅₀ shifts in enzyme inhibition assays .

Q. How can computational chemistry predict metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models CYP450-mediated oxidation sites (e.g., alkyne vs. amine).

- Molecular Dynamics (MD) : Simulates interactions with hepatic enzymes to identify potential toxic metabolites .

- Database Integration : Tools like EPA DSSTox cross-reference structural analogs to predict clearance rates and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.